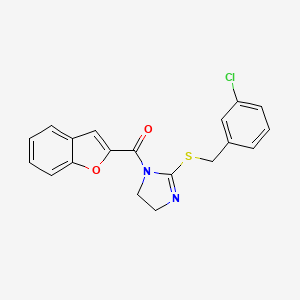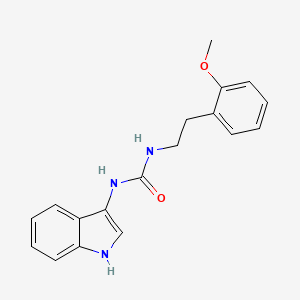
1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea, also known as BU-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based ureas and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is not fully understood, but studies have suggested that it may act as a partial agonist of the mu-opioid receptor and a full agonist of the kappa-opioid receptor. These receptors are involved in pain perception and modulation, which may explain the compound's analgesic effects. Additionally, studies have suggested that this compound may modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, studies have suggested that the compound may have neuroprotective effects, including the ability to protect against oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea in lab experiments is its potential therapeutic properties, which may make it a useful tool for studying the mechanisms of pain, inflammation, and neurodegeneration. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea. One direction is to further investigate the compound's mechanism of action, including its effects on various neurotransmitters and receptors. Additionally, further studies are needed to fully understand the compound's potential therapeutic properties, including its efficacy and safety in animal models and humans. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxyphenethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields the intermediate 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urethane, which is then treated with a mild acid to obtain the final product.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, studies have suggested that this compound may have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-17-9-5-2-6-13(17)10-11-19-18(22)21-16-12-20-15-8-4-3-7-14(15)16/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQREQXNNXQIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)
![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)
![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2935998.png)
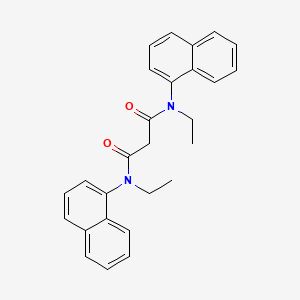
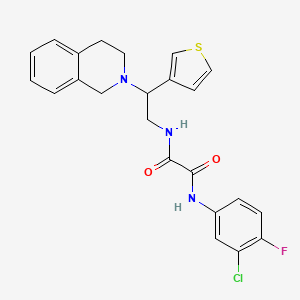

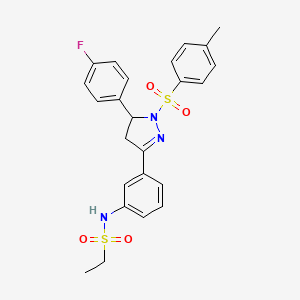

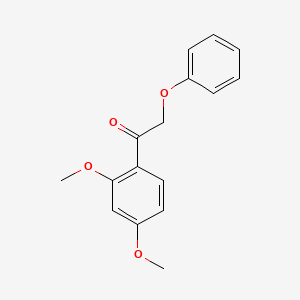
![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)

